molecular formula C11H16O3 B15292237 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol

2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol

Cat. No.: B15292237
M. Wt: 196.24 g/mol
InChI Key: OMXKYVRRAYQLOA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is an organic compound with the molecular formula C₁₁H₁₆O₃ It is known for its unique structure, which includes a hydroxyl group, a methoxy group, and a dimethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to carry out the condensation and reduction reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Shares the methoxy and hydroxyl groups but lacks the dimethyl substitution.

    5-Hydroxy-2-methoxy-beta,beta-dimethyl-benzeneethanol: Similar structure but with different positioning of functional groups.

Uniqueness

2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(1-hydroxy-2-methylpropan-2-yl)-4-methoxyphenol

InChI

InChI=1S/C11H16O3/c1-11(2,7-12)9-6-8(14-3)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3

InChI Key

OMXKYVRRAYQLOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=C(C=CC(=C1)OC)O

Origin of Product

United States

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